molecular formula C21H26N6O5S B2972471 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 1013812-25-3

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2972471
CAS No.: 1013812-25-3
M. Wt: 474.54
InChI Key: XGAFNXUVRKWHEV-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a benzodioxole ring linked to a triazole core via a sulfanyl-acetamide bridge. The triazole is substituted at position 4 with a 2-methoxyethyl group and at position 5 with a 3-ethoxy-1-ethylpyrazole moiety. Its molecular formula is C₁₉H₂₄N₆O₅S, with a molecular weight of 472.5 g/mol (estimated based on structural analogs in ).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5S/c1-4-26-11-15(20(25-26)30-5-2)19-23-24-21(27(19)8-9-29-3)33-12-18(28)22-14-6-7-16-17(10-14)32-13-31-16/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAFNXUVRKWHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CCOC)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with CAS Number 1013812-25-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H26N6O5SC_{21}H_{26}N_{6}O_{5}S with a molecular weight of 474.54 g/mol. Its structure includes a benzodioxole moiety and a triazole ring, which are known to contribute to various biological activities.

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and downstream signaling pathways involved in cell proliferation and survival .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of related compounds:

Study Cell Line IC50 (µM) Mechanism
Study 1MV4-110.3MEK inhibition
Study 2MOLM131.2Apoptosis induction
Study 3BRAF mutant melanoma14 - 50G0/G1 arrest

These studies highlight the compound's potential as a therapeutic agent in treating specific types of cancer.

Case Study 1: In Vivo Efficacy

In an in vivo study involving xenograft models derived from BRAF mutant lines, treatment with related compounds resulted in dose-dependent tumor growth inhibition. Effective doses ranged from 10 mg/kg administered orally, demonstrating significant therapeutic potential against resistant cancer types .

Case Study 2: Toxicity Assessment

Toxicological evaluations have indicated that while these compounds exhibit potent anticancer activity, they also require careful consideration regarding their toxicity profiles. Maximum tolerated doses were established in animal models to ensure safety while maintaining efficacy .

Comparison with Similar Compounds

Structural Analog with Methoxy/Methyl Substitutions

A closely related analog, N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 1013776-76-5, ), differs by having a methoxy group instead of ethoxy and a methyl group instead of ethyl on the pyrazole ring. The ethoxy group in the target compound may enhance metabolic stability compared to the methoxy analog, as larger alkyl groups often resist oxidative degradation .

Pyridinyl-Triazole Derivatives

The compound N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the benzodioxole and pyrazole with a pyridinyl group and an acetamido-methoxyphenyl moiety. The pyridine ring introduces basicity, which could improve water solubility compared to the hydrophobic benzodioxole in the target compound.

Hydroxyacetamide Antiproliferative Agents

Compounds like 2-[(3-substituted phenyl)-4H-1,2,4-triazol-5-yl]sulfanyl-N-hydroxyacetamides (FP1-12, ) share the sulfanyl-acetamide linker but incorporate hydroxyamide and imidazolone groups. These derivatives exhibit antiproliferative activity against cancer cell lines, attributed to their ability to chelate metal ions or inhibit kinases. The target compound’s ethoxy and methoxyethyl groups may offer superior membrane permeability compared to the polar hydroxyamide in FP1-12.

Furan-Triazole Anti-Exudative Agents

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () feature a furan substituent instead of pyrazole. The furan’s electron-rich aromatic system enhances π-π stacking interactions, which may improve binding to inflammatory targets. However, furans are prone to metabolic oxidation, whereas the target compound’s pyrazole ring is more chemically stable.

Tabulated Comparison of Key Compounds

Compound Name & Source Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound (hypothetical) Benzodioxole-triazole-pyrazole 3-Ethoxy-1-ethylpyrazole, 2-methoxyethyl 472.5 Not reported
N-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzodioxole-triazole-pyrazole 3-Methoxy-1-methylpyrazole, 2-methoxyethyl 446.5 Not reported
N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Methoxyphenyl-triazole-pyridine 3-Pyridinyl, 4-ethyl, acetamido 452.5 Not specified
FP1-12 (Hydroxyacetamide derivatives) Phenyl-triazole-imidazolone Hydroxyamide, substituted phenyl ~400–450 (estimated) Antiproliferative
5-(Furan-2-yl)-1,2,4-triazol-3-yl-sulfanyl acetamides Triazole-furan Furan-2-yl, amino ~350 (estimated) Anti-exudative (in rat models)

Key Research Findings and Implications

  • Substituent Effects :
    • Ethoxy vs. Methoxy: The ethoxy group in the target compound likely increases lipophilicity and metabolic resistance compared to methoxy analogs .
    • Pyrazole vs. Furan/Pyridine: Pyrazole offers metabolic stability over furan and enhances steric interactions compared to smaller heterocycles like pyridine .
  • Pharmacophore Role : The sulfanyl-acetamide bridge is a conserved feature across multiple bioactive compounds, suggesting its critical role in target engagement (e.g., enzyme inhibition or receptor binding) .
  • Synthetic Accessibility : The target compound’s synthesis may parallel methods for FP1-12 (reflux with pyridine/zeolite catalysts) or furan-triazole derivatives (KOH-mediated alkylation) .

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